Lipophilicity Comparison with Analogs
The calculated LogP value for 3-Chloro-5-methoxy-1,2-benzoxazole is 2.02 . This value positions the compound as significantly more lipophilic than its non-chlorinated analog, 5-methoxy-1,2-benzoxazole (LogP = 1.84) [1], and less lipophilic than the simpler 3-chloro-1,2-benzoxazole (LogP = 2.48) [2]. The specific balance of chloro and methoxy substituents offers a finely tuned lipophilicity profile.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.02 |
| Comparator Or Baseline | 5-Methoxy-1,2-benzoxazole: LogP = 1.84; 3-Chloro-1,2-benzoxazole: LogP = 2.48 |
| Quantified Difference | 0.18 log unit higher than 5-methoxy analog; 0.46 log unit lower than 3-chloro analog |
| Conditions | Predicted/computed values from vendor datasheets and chemical databases. |
Why This Matters
Lipophilicity is a critical determinant of membrane permeability, solubility, and metabolic clearance; this compound's intermediate LogP may offer an optimal balance for CNS or cellular penetration compared to analogs with extreme values.
- [1] ChemSrc. (2018). 5-Methoxy-1,2-benzoxazole (CAS 39835-06-8) Properties. View Source
- [2] Molbase. (n.d.). 3-Chloro-1,2-benzoxazole (CAS 16263-52-8) Properties. View Source
